Enhanced Lipophilicity (LogP) as a Driver for Solubility and Permeability Profiles
alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol exhibits a significantly higher octanol-water partition coefficient (LogP) compared to its closest unsubstituted analog, alpha-cyclopropylbenzyl alcohol, and its non-cyclopropyl analog, 3,4-dimethylbenzyl alcohol. The LogP value for the target compound is 2.75 [1], which is approximately 57% higher than the LogP of 1.75 reported for alpha-cyclopropylbenzyl alcohol , and approximately 40% higher than the LogP of 1.96 reported for 3,4-dimethylbenzyl alcohol . This indicates a pronounced increase in lipophilicity due to the synergistic effect of the cyclopropyl group and the 3,4-dimethyl substitution on the aromatic ring.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.75 |
| Comparator Or Baseline | alpha-cyclopropylbenzyl alcohol: 1.75; 3,4-dimethylbenzyl alcohol: 1.96 |
| Quantified Difference | Increases of 1.0 and 0.79 LogP units, respectively, indicating a 10-fold and ~6-fold greater partition into the octanol phase. |
| Conditions | Calculated or experimentally derived LogP values from chemical databases. |
Why This Matters
Higher LogP is a primary determinant of membrane permeability and solubility in organic solvents versus aqueous media, which is critical for applications in drug discovery, agrochemical formulation, and organic synthesis where partitioning behavior dictates compound performance.
- [1] ChemSrc. (n.d.). alpha-cyclopropyl-3,4-dimethylbenzyl alcohol (CAS 83949-35-3). Retrieved from https://m.chemsrc.com/mip/cas/83949-35-3_1063897.html View Source
